1-{3-fluoro-4-[4-(2-furoyl)-3-methyl-1-piperazinyl]phenyl}ethanone
Overview
Description
1-{3-fluoro-4-[4-(2-furoyl)-3-methyl-1-piperazinyl]phenyl}ethanone is a useful research compound. Its molecular formula is C18H19FN2O3 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.13797063 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
- Chemical Reactivity and Synthesis : Research has detailed the unexpected reactions and synthesis of compounds involving furan derivatives, aiming to develop new heterocyclic systems. For example, Nasibullina et al. (2015) explored the chemistry of iminofuran, focusing on reactions that form new heterocyclic systems (Nasibullina et al., 2015).
- Conformational Studies : Studies on butyrophenones with various functionalities have investigated their affinity for dopamine and serotonin receptors, highlighting the importance of conformational constraints in designing potential antipsychotic drugs (Raviña et al., 2000).
Biological Activity and Applications
- Antimicrobial and Antifungal Activity : Novel chalcones containing piperazine or dichlorothiophene moieties have been synthesized and evaluated for antimicrobial activities. Compounds have shown potential activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans, indicating their relevance in developing new antimicrobial agents (Tomar et al., 2007).
- Synthesis of Arylfluoroquinolone Antibacterial Agents : Chu et al. (1985) have reported the synthesis of novel arylfluoroquinolones with potent antibacterial properties. Their structure-activity relationship (SAR) studies indicated optimal antibacterial potency with specific substituents, highlighting the role of chemical structure in antimicrobial efficacy (Chu et al., 1985).
Analytical and Structural Analysis
- Electrochemical Synthesis : The electrochemical synthesis of new substituted phenylpiperazines has been explored, providing an environmentally friendly and efficient method for producing phenylpiperazine derivatives, which could have implications for developing pharmaceuticals (Nematollahi & Amani, 2011).
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(furan-2-carbonyl)-3-methylpiperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-12-11-20(16-6-5-14(13(2)22)10-15(16)19)7-8-21(12)18(23)17-4-3-9-24-17/h3-6,9-10,12H,7-8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKKVADCGAYSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CO2)C3=C(C=C(C=C3)C(=O)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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